5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole ring followed by the construction of the oxadiazole ring. One common method involves the reaction of hydrazine with a diketone to form the pyrazole ring, followed by cyclization with an appropriate nitrile oxide to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethylphenyl)-1H-pyrazole: Shares the pyrazole ring but lacks the oxadiazole ring.
2-methylphenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrazole ring.
Uniqueness
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of both pyrazole and oxadiazole rings in its structure. This dual-ring system can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O/c1-12-8-9-14(3)16(10-12)17-11-18(23-22-17)20-21-19(24-25-20)15-7-5-4-6-13(15)2/h4-11H,1-3H3,(H,22,23) |
InChI Key |
ZJERFXNZHAJKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.